Product packaging for Z-Arg(NO2)-pNA(Cat. No.:)

Z-Arg(NO2)-pNA

Cat. No.: B1641184
M. Wt: 473.4 g/mol
InChI Key: YXSUFMQQJVVWRC-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-Arg(NO2)-pNA is a synthetic chromogenic peptide substrate extensively used in biochemical research to measure the activity of proteolytic enzymes. Its primary research value lies in the sensitive and quantitative detection of protease activity, particularly for cysteine proteases like cathepsin B . The mechanism of action is based on enzyme-specific cleavage; when the target protease cleaves the peptide bond, it releases p -nitroaniline (pNA). This release results in a colorimetric change from colorless to yellow, which can be easily detected and quantified spectrophotometrically at 405 nm, providing a direct readout of enzymatic activity . This substrate is a critical tool in Cathepsin B Activity Quantification protocols, where it is used with cell lysates to study enzyme kinetics, inhibition, and the role of proteases in cellular processes . It is also employed in the characterization of cysteine protease activity in pathogens and other biological samples . Researchers value this compound for its role in studying proteolytic mechanisms, enzyme specificity, and for the screening of potential protease inhibitors. The product is offered for R&D use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23N7O7 B1641184 Z-Arg(NO2)-pNA

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H23N7O7

Molecular Weight

473.4 g/mol

IUPAC Name

benzyl N-[(2S)-5-[[amino(nitramido)methylidene]amino]-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C20H23N7O7/c21-19(25-27(32)33)22-12-4-7-17(24-20(29)34-13-14-5-2-1-3-6-14)18(28)23-15-8-10-16(11-9-15)26(30)31/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,23,28)(H,24,29)(H3,21,22,25)/t17-/m0/s1

InChI Key

YXSUFMQQJVVWRC-KRWDZBQOSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

sequence

X

Origin of Product

United States

Chemical Reactions Analysis

Isocyanate Coupling

  • Reagents : p-nitrophenyl isocyanate, hexamethylphosphoric triamide (HMPA), triethylamine (TEA).

  • Mechanism : Z-Arg(NO₂)-OH reacts with p-nitrophenyl isocyanate to form the amide bond.

  • Yield : 57–70% with DMAP as a catalyst, but purity issues arise due to hydantoin byproducts (14–22%) .

  • Limitation : Requires purification of unstable p-nitrophenyl isocyanate .

Modified Curtius Reaction

  • Reagents : Diphenyl phosphorazidate (DPPA), 1,2-dichloroethane.

  • Mechanism : p-Nitrobenzoic acid undergoes a Curtius-like rearrangement to generate p-nitrophenyl isocyanate in situ, which reacts with Z-Arg(NO₂)-OH.

  • Yield : 95% without byproducts, achieved in a one-pot procedure .

  • Advantage : Avoids handling toxic phosgene and improves efficiency .

Phospho-Azo Method

  • Reagents : Phosphorus oxychloride (POCl₃), pyridine.

  • Mechanism : Activation of the carboxyl group of Z-Arg(NO₂)-OH by POCl₃, followed by coupling with p-nitroaniline.

  • Yield : Up to 94% in large-scale reactions .

  • Efficiency : Minimizes side reactions compared to other methods .

Reaction Conditions and Yield Data

Method Yield Key Reagents Byproducts
Isocyanate Coupling57–70%p-Nitrophenyl isocyanate, DMAPHydantoin (14–22%)
Modified Curtius95%DPPA, 1,2-dichloroethaneNone detected
Phospho-Azo (POCl₃)43–94%POCl₃, pyridineMinimal

Structural and Stability Considerations

  • Precursor : Z-Arg(NO₂)-OH (CAS: 2304-98-5) is synthesized via nitroguanidination of Z-Arg-OH .

  • Purity : High yields (95%) in the Curtius method reduce impurities like hydantoin, critical for enzymatic assays .

  • Storage : Requires refrigeration (2–8°C) due to sensitivity to decomposition .

Research Findings and Optimization

  • Epimerization Control : Minimally protected submonomers (e.g., D-Lys/D-Arg backbones) reduce racemization during synthesis .

  • Simplified Protocols : The modified Curtius reaction eliminates toxic reagents like phosgene, enhancing safety and scalability .

Comparison with Similar Compounds

Research Implications and Limitations

  • Characterization Requirements: Per , full spectral data (1H/13C NMR, HRMS) is mandatory to confirm this compound’s structure and rule out isomerization or degradation .

Preparation Methods

Reaction Mechanism and Reagents

The established method involves the activation of Z-L-Arg(NO2)-OH’s α-amino group through reaction with p-nitrophenyl isocyanate in HMPA and TEA. This solvent system facilitates the nucleophilic attack of the amino group on the isocyanate’s carbonyl carbon, forming a urea linkage. The reaction proceeds as follows:

$$
\text{Z-L-Arg(NO}2\text{)-OH} + \text{p-O}2\text{N-C}6\text{H}4\text{-NCO} \xrightarrow{\text{HMPA, TEA}} \text{Z-L-Arg(NO}_2\text{)-pNA} + \text{Byproducts}
$$

Key reagents:

  • Z-L-Arg(NO2)-OH : Nα-benzyloxycarbonyl protection ensures selectivity for the α-amino group.
  • p-Nitrophenyl isocyanate : Electrophilic agent for urea bond formation.
  • HMPA : Polar aprotic solvent enhancing nucleophilicity.
  • TEA : Base for deprotonating the amino group.

Yield and Byproduct Analysis

The analogous synthesis of Boc-L-Leu-pNA yields 57% of the target product, with 14% hydantoin byproduct. Hydantoin formation occurs via intramolecular cyclization when the backbone nitrogen attacks the carbonyl intermediate (Figure 1). Mitigation strategies include:

  • Temperature control : Lower temperatures (0–5°C) reduce cyclization rates.
  • Solvent optimization : HMPA’s high polarity stabilizes transition states favoring linear product formation.

Critical Factors in Synthesis Optimization

Solvent and Base Selection

HMPA’s role is twofold: it solubilizes polar intermediates and stabilizes the transition state through hydrogen bonding. Alternatives like dimethylformamide (DMF) or dimethylacetamide (DMAc) are less effective due to lower dielectric constants. TEA is preferred over stronger bases (e.g., DBU) to minimize epimerization at the arginine chiral center.

Side Reaction Management

Hydantoin formation is the primary side reaction, quantified at 14% in model systems. Key interventions include:

  • Stoichiometric precision : Excess p-nitrophenyl isocyanate (1.2 equiv) drives the reaction forward.
  • Short reaction times : Limiting duration to 2–4 hours minimizes cyclization.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using gradient elution (ethyl acetate/hexane → methanol/dichloromethane). Post-purification, the Mts (mesitylene-2-sulfonyl) protecting group on arginine’s ω-amino group is removed using methanesulfonic acid-anisole, followed by neutralization with TEA.

Comparative Analysis with Alternative Methods

No alternative synthesis routes for Z-Arg(NO2)-pNA are reported in the provided literature. However, submonomeric strategies for peptide nucleic acids (PNAs) highlight reductive amination and Ir(III)-catalyzed transfer hydrogenation as potential alternatives for urea bond formation. These methods, while effective for PNAs, remain untested for this compound and may require adaptation to accommodate the nitroarginine side chain.

Industrial and Practical Considerations

Scalability Challenges

  • HMPA toxicity : Classified as a reproductive toxin, necessitating substitution with safer solvents like N-methyl-2-pyrrolidone (NMP) in large-scale processes.
  • Cost of p-nitrophenyl isocyanate : ~$350/g (Sigma-Aldrich, 2025), driving interest in cheaper electrophiles.

Environmental Impact

Waste streams containing HMPA require specialized treatment via activated carbon filtration or oxidative degradation.

Table 1: Summary of this compound Synthesis Conditions

Parameter Detail Source
Starting material Z-L-Arg(NO2)-OH
Electrophile p-Nitrophenyl isocyanate
Solvent Hexamethylphosphoric triamide (HMPA)
Base Triethylamine (TEA)
Reaction temperature Room temperature (20–25°C)
Yield (analogous compound) 57% (Boc-L-Leu-pNA)
Major byproduct Hydantoin (14%)
Purification method Silica gel chromatography

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.